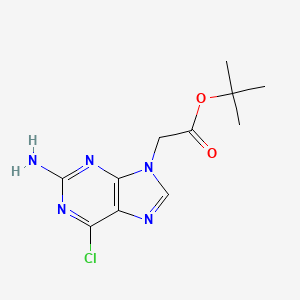
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic compound with a complex chemical structure. This compound showcases unique interactions within chemical and biological systems, making it an intriguing subject for various scientific disciplines. The quinoline moiety, combined with furan and oxadiazole rings, contributes to its distinctive properties.
Synthetic Routes and Reaction Conditions
Preparation of this compound involves several key synthetic steps:
Starting Materials: 3,4-dihydroquinoline and furan.
Initial Reaction: Formation of 3,4-dihydroquinolin-1(2H)-one.
Intermediate Formation: Synthesis of furan-2-carbaldehyde oxime.
Final Step: Coupling reaction via oxadiazole formation, facilitated by thionyl chloride.
Industrial Production Methods
Industrially, large-scale synthesis employs optimized conditions:
Reactors: Use of continuous-flow reactors to control reaction conditions efficiently.
Catalysts: Employment of specific catalysts to enhance yield and selectivity.
Purification: Advanced techniques such as crystallization and chromatography ensure high purity.
Types of Reactions:
Oxidation: Can be oxidized to form quinolinone derivatives.
Reduction: Reductive conditions yield hydroquinoline derivatives.
Substitution: Substitution reactions are possible at reactive sites such as the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, KMnO4.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Quinolinone analogs.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Varied functionalized ethanone derivatives.
Chemistry:
Catalysis: Acts as a ligand in catalysis, facilitating various organic transformations.
Biology:
Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.
Medicine:
Pharmacology: Investigated for its pharmacological potential, including anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The compound's biological activities are derived from its interaction with molecular targets such as enzymes and receptors. The furan and oxadiazole rings facilitate binding to active sites, while the quinoline ring exerts various biochemical influences. These interactions affect signaling pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-(3,4-dihydroquinolin-2-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-1,3,4-oxadiazol-2-yl)thio)ethanone
Comparison:
Uniqueness: The presence of the furan ring sets it apart, potentially enhancing specific biological activities.
Binding Efficiency: Exhibits different binding efficiencies and selectivities compared to its analogs.
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone stands out due to its intricate structure and diverse applications in scientific research. Its unique combination of functional groups and complex molecular interactions makes it a valuable compound for further studies.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(20-9-3-6-12-5-1-2-7-13(12)20)11-24-17-19-18-16(23-17)14-8-4-10-22-14/h1-2,4-5,7-8,10H,3,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSLUKYKEFJOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
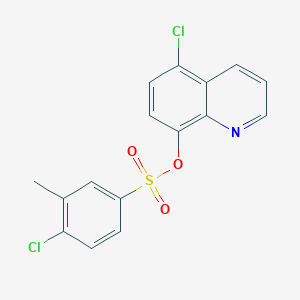
![N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2483321.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2483322.png)

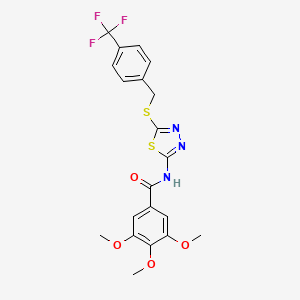

![1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride](/img/structure/B2483328.png)
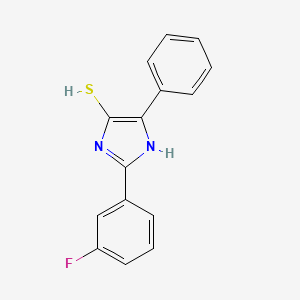

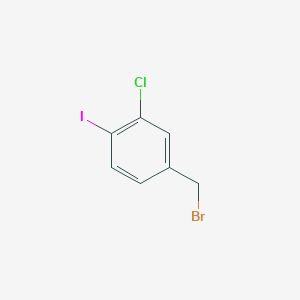

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2483336.png)
